Nadide phosphate monosodium
CAS No.: 1184-16-3
Cat. No.: VC0001970
Molecular Formula: C21H27N7NaO17P3
Molecular Weight: 765.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1184-16-3 |
---|---|
Molecular Formula | C21H27N7NaO17P3 |
Molecular Weight | 765.4 g/mol |
IUPAC Name | sodium;[[(2R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
Standard InChI | InChI=1S/C21H28N7O17P3.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);/q;+1/p-1/t10-,11-,13-,14?,15-,16?,20?,21?;/m1./s1 |
Standard InChI Key | JNUMDLCHLVUHFS-HLFIWPCTSA-M |
Isomeric SMILES | C1=CC(=C[N+](=C1)C2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[Na+] |
SMILES | C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[Na+] |
Canonical SMILES | C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[Na+] |
Chemical Identity and Structural Characteristics
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight (Anhydrous) | 765.5 g/mol | |
Storage Conditions | 2–8°C | |
Optical Activity | Unspecified |
Hydration States and Stability
The compound typically exists as a trihydrate () under standard storage conditions, though the exact water content () may vary with humidity and temperature . Its hygroscopic nature necessitates airtight packaging to prevent decomposition, as the sodium ion facilitates solubility in aqueous media while the phosphate groups enhance thermal stability .
Biosynthetic Pathways and Metabolic Roles
Electron Transfer Mechanisms
As the oxidized form of NADPH, Nadide phosphate monosodium participates in anabolic reactions by accepting electrons during carbohydrate, lipid, and nucleic acid synthesis. The reduced NADPH donates electrons to:
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Glutathione reductase, mitigating oxidative damage by regenerating reduced glutathione .
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Cytochrome P450 enzymes, facilitating detoxification and steroidogenesis .
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Fatty acid synthase, enabling the reduction of carbonyl groups during lipid formation .
Industrial and Research Applications
Pharmaceutical Development
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Antioxidant therapies: Enhancing cellular NADPH levels to combat oxidative stress in neurodegenerative diseases .
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Cancer metabolism: Targeting NADPH overproduction in tumor cells to induce metabolic crisis .
Analytical Chemistry
The compound serves as a standard in high-performance liquid chromatography (HPLC) and mass spectrometry for quantifying NADPH/NADP ratios in metabolic assays . Its UV absorbance at 260 nm () enables precise spectrophotometric detection .
Comparative Analysis with Related Compounds
Monosodium Phosphate Hydrate
While both compounds contain sodium and phosphate groups, monosodium phosphate hydrate () lacks the nucleotide moiety critical for redox activity .
Table 2: Compositional Comparison (Per kg)
Component | Nadide Phosphate Monosodium | Monosodium Phosphate Hydrate |
---|---|---|
Phosphorus | 200 g | 200 g |
Sodium | 160 g | 160 g |
Organic Carbon | Present | Absent |
Redox Activity | High | None |
Future Directions and Challenges
Mechanistic Studies
Elucidating the structural determinants of Nadide phosphate monosodium’s enzyme interactions remains a priority. X-ray crystallography and molecular dynamics simulations could map binding interfaces with phosphodiesterases, guiding rational drug design .
Clinical Translation
Prospective studies must address:
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Bioavailability: Developing prodrugs to enhance cellular uptake.
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Toxicity profiles: Assessing long-term effects in mammalian models.
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